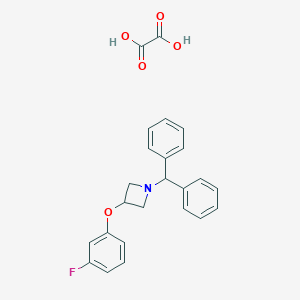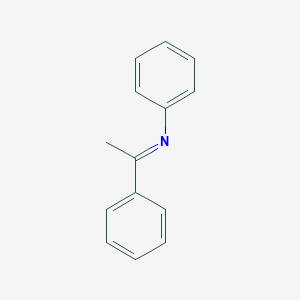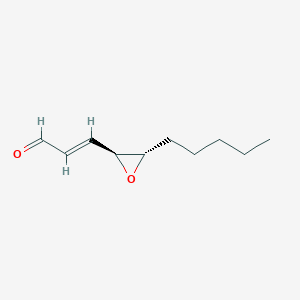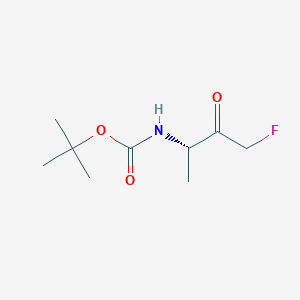
Carbamic acid, (3-fluoro-1-methyl-2-oxopropyl)-, 1,1-dimethylethyl ester, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (3-fluoro-1-methyl-2-oxopropyl)-, 1,1-dimethylethyl ester, (S)-, also known as S-fluoromethyl-PIB, is a radiotracer used for imaging beta-amyloid plaques in the brain. Beta-amyloid plaques are a hallmark of Alzheimer's disease, and the ability to image these plaques is crucial for early diagnosis and monitoring of the disease progression.
Mécanisme D'action
Carbamic acid, (3-fluoro-1-methyl-2-oxopropyl)-, 1,1-dimethylethyl ester, (S)-yl-PIB binds specifically to beta-amyloid plaques in the brain through interactions with the beta-pleated sheet structure of the amyloid fibrils. The fluorine atom in the molecule allows for imaging using PET, as it emits a positron that can be detected by the PET scanner.
Effets Biochimiques Et Physiologiques
Carbamic acid, (3-fluoro-1-methyl-2-oxopropyl)-, 1,1-dimethylethyl ester, (S)-yl-PIB is a radiotracer and does not have any direct biochemical or physiological effects on the body. However, its binding to beta-amyloid plaques in the brain allows for their visualization and quantification using PET, which has important implications for the diagnosis and monitoring of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Carbamic acid, (3-fluoro-1-methyl-2-oxopropyl)-, 1,1-dimethylethyl ester, (S)-yl-PIB for imaging beta-amyloid plaques is its high specificity for beta-amyloid fibrils, which allows for accurate visualization and quantification of the plaques in vivo. Additionally, the short half-life of the fluorine-18 isotope used in the radiotracer allows for repeated imaging sessions without significant accumulation of the radiotracer in the body.
One limitation of using Carbamic acid, (3-fluoro-1-methyl-2-oxopropyl)-, 1,1-dimethylethyl ester, (S)-yl-PIB is its limited availability, as the synthesis method is complex and requires specialized equipment and expertise. Additionally, the use of PET imaging is expensive and not widely available, which limits its use in clinical settings.
Orientations Futures
For the use of Carbamic acid, (3-fluoro-1-methyl-2-oxopropyl)-, 1,1-dimethylethyl ester, (S)-yl-PIB include the development of more efficient and cost-effective synthesis methods, as well as the exploration of other radiotracers for imaging beta-amyloid plaques. Additionally, the use of PET imaging for other neurological diseases and conditions may be explored, as the technique has the potential to provide valuable insights into the underlying biology of these conditions.
Méthodes De Synthèse
The synthesis of Carbamic acid, (3-fluoro-1-methyl-2-oxopropyl)-, 1,1-dimethylethyl ester, (S)-yl-PIB involves the reaction of (S)-1-(3-hydroxypropyl)-2,5-dimethoxybenzene with 3-fluoro-1-methyl-2-oxopropane in the presence of a base, followed by protection of the hydroxyl group with a tert-butyldimethylsilyl group. The resulting intermediate is then treated with trifluoroacetic acid to remove the tert-butyldimethylsilyl group, and the product is purified by high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Carbamic acid, (3-fluoro-1-methyl-2-oxopropyl)-, 1,1-dimethylethyl ester, (S)-yl-PIB is primarily used for imaging beta-amyloid plaques in the brain using positron emission tomography (PET). PET is a non-invasive imaging technique that uses radiotracers to visualize biological processes in the body. Carbamic acid, (3-fluoro-1-methyl-2-oxopropyl)-, 1,1-dimethylethyl ester, (S)-yl-PIB binds specifically to beta-amyloid plaques, allowing for their visualization and quantification in vivo. This has important implications for the diagnosis and monitoring of Alzheimer's disease, as the presence and distribution of beta-amyloid plaques in the brain are closely associated with the disease.
Propriétés
Numéro CAS |
137186-70-0 |
|---|---|
Nom du produit |
Carbamic acid, (3-fluoro-1-methyl-2-oxopropyl)-, 1,1-dimethylethyl ester, (S)- |
Formule moléculaire |
C9H16FNO3 |
Poids moléculaire |
205.23 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-4-fluoro-3-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C9H16FNO3/c1-6(7(12)5-10)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1 |
Clé InChI |
DVIYPFNRSBXXSA-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](C(=O)CF)NC(=O)OC(C)(C)C |
SMILES |
CC(C(=O)CF)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C(=O)CF)NC(=O)OC(C)(C)C |
Synonymes |
Carbamic acid, (3-fluoro-1-methyl-2-oxopropyl)-, 1,1-dimethylethyl ester, (S)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



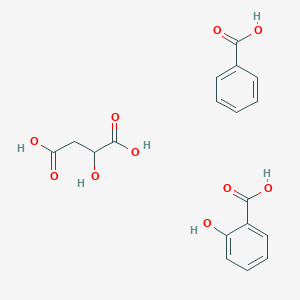
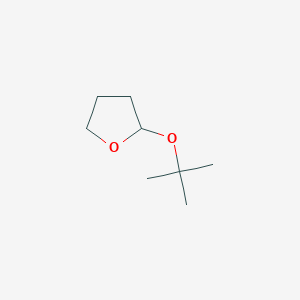
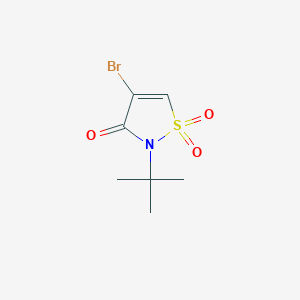
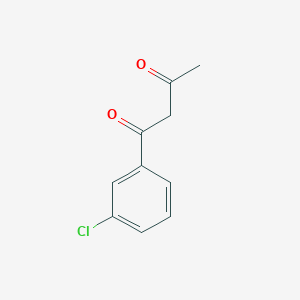
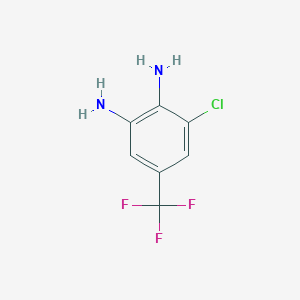
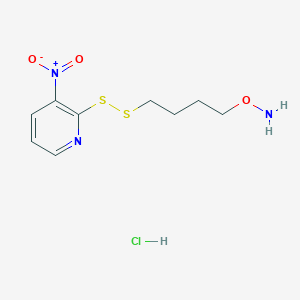
![2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate](/img/structure/B159946.png)
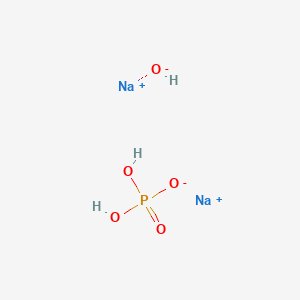
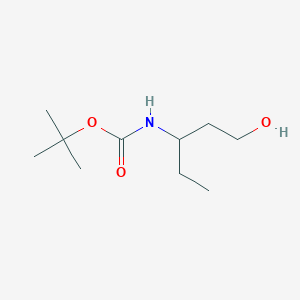
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3bta]-(9CI)](/img/structure/B159952.png)
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hex-2-enethioate](/img/structure/B159953.png)
